molecular formula C18H20N4O3S B5723303 methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate

Cat. No.: B5723303
M. Wt: 372.4 g/mol
InChI Key: GRKMLBMFRLNAGW-VXLYETTFSA-N
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Description

Methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate is a complex organic compound known for its diverse applications in various fields, including agriculture, chemistry, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinylsulfanyl group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate involves the inhibition of specific enzymes, such as acetolactate synthase (ALS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts the growth and development of plants, making it effective as a herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidinylsulfanyl group and a benzoate ester makes it particularly effective in its applications .

Properties

IUPAC Name

methyl 4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-9-12(2)21-18(20-11)26-13(3)16(23)22-19-10-14-5-7-15(8-6-14)17(24)25-4/h5-10,13H,1-4H3,(H,22,23)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKMLBMFRLNAGW-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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